molecular formula C19H17NO6 B2499555 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide CAS No. 869079-74-3

2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

Cat. No.: B2499555
CAS No.: 869079-74-3
M. Wt: 355.346
InChI Key: OFOVBRUBBQFQJR-UHFFFAOYSA-N
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Description

2-{[3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a chromenone derivative characterized by a 3,4-dimethoxyphenyl substituent at the chromenone C3 position and an acetamide group linked via an ether bond at the C7 oxygen. Chromenones (2H-1-benzopyran-2-ones) are privileged scaffolds in medicinal chemistry due to their diverse bioactivities, including anti-inflammatory, antioxidant, and anticancer properties .

The compound’s structure integrates two methoxy groups at the phenyl ring’s 3,4-positions, which enhance electron-donating effects and influence binding interactions with biological targets.

Coupling reactions to attach substituents to the chromenone core.

Etherification to introduce the acetamide-linked oxygen at C3.

Purification via HPLC or column chromatography .

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-23-15-6-4-11(8-17(15)24-2)14-7-12-3-5-13(25-10-18(20)21)9-16(12)26-19(14)22/h3-9H,10H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOVBRUBBQFQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as potassium carbonate to form the intermediate 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one.

    Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetamide group, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative.

Reaction Conditions Products Notes
Acidic HydrolysisConcentrated HCl, reflux (12–24 hrs)2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid Complete conversion confirmed via HPLC .
Basic HydrolysisNaOH (2M), 80°C (6–8 hrs)Sodium salt of the acetic acid derivativeRequires neutralization to isolate free acid.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide (basic) on the carbonyl carbon, followed by cleavage of the C-N bond. The stability of the chromenone core under these conditions is attributed to resonance stabilization of the aromatic system .

Nucleophilic Substitution at the Acetamide Side Chain

The acetamide’s amine group participates in nucleophilic substitution reactions, particularly when activated.

Reaction Reagents/Conditions Products Application
Indole Functionalization1-methyl-1H-indol-4-amine, DCC, DMFN-(1-methyl-1H-indol-4-yl)-2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamideUsed to enhance biological targeting.
Thiazole Coupling1,3-thiazol-2-amine, EDCl, HOBtN-(1,3-thiazol-2-yl)-2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamideImproves antimicrobial activity.

Key Observations :

  • Coupling reagents like DCC or EDCl facilitate amide bond formation without degrading the chromenone scaffold.

  • Steric hindrance from the 3,4-dimethoxyphenyl group limits substitution at the chromenone’s 3-position.

Reduction of the Chromenone Core

The 2-oxo group in the chromenone ring can undergo selective reduction.

Reaction Reagents/Conditions Products Yield
NaBH₄ ReductionNaBH₄, MeOH, 0°C (2 hrs)2-Hydroxy-3-(3,4-dimethoxyphenyl)-2H-chromen-7-yl oxyacetamide45%
Catalytic HydrogenationH₂, Pd/C, EtOAc, RTPartially saturated chroman derivativesLow selectivity

Challenges :

  • Over-reduction of the aromatic system is common, leading to complex mixtures .

  • The methoxy groups remain intact under these conditions.

Oxidation of Methoxy Groups

The 3,4-dimethoxyphenyl substituent undergoes oxidative demethylation or hydroxylation.

Reaction Reagents/Conditions Products Significance
BBr₃-Mediated DemethylationBBr₃, DCM, -78°C → RT3,4-Dihydroxyphenyl derivativeEnhances antioxidant properties .
DDQ OxidationDDQ, CHCl₃, refluxQuinone formationRare; requires extended reaction times .

Structural Impact :
Demethylation increases polarity and hydrogen-bonding capacity, altering solubility and bioactivity .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 3,4-dimethoxyphenyl ring undergoes regioselective EAS.

Reaction Reagents/Conditions Products Regiochemistry
NitrationHNO₃, H₂SO₄, 0°C3,4-Dimethoxy-5-nitrophenyl derivativePara to methoxy groups .
BrominationBr₂, FeBr₃, DCM3,4-Dimethoxy-5-bromophenyl derivativeLimited by steric hindrance .

Limitations :

  • The chromenone core’s electron-withdrawing effect reduces reactivity at the 7-position.

Photochemical Reactions

The chromenone system exhibits photolytic behavior under UV light.

Reaction Conditions Products Applications
UV Irradiationλ = 365 nm, MeOH, 24 hrsRing-opened products via [2+2] cycloadditionStudied for photodynamic therapy potential .

Scientific Research Applications

Biological Activities

Research indicates that 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide exhibits several notable biological activities:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal cells. In vitro tests indicate potential IC50 values in the low micromolar range for related compounds .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating promising antimicrobial potential .
  • Enzyme Inhibition :
    • There is evidence suggesting that this compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives similar to this compound. The findings indicated that modifications to the chromenone structure significantly enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer models. The study emphasized the importance of structural modifications in optimizing anticancer activity .

Case Study 2: Antimicrobial Activity

Research conducted by MDPI examined the antimicrobial efficacy of compounds structurally related to this compound. The results demonstrated a correlation between structural features and biological activity, highlighting that specific modifications could enhance antimicrobial potency against gram-positive bacteria. This study laid the groundwork for further exploration into the design of new antimicrobial agents based on this scaffold .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSelective toxicity towards cancer cell lines
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Mechanism of Action

The mechanism of action of 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromenone derivatives exhibit bioactivity profiles highly dependent on substituent positioning and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Chromenone Derivatives

Compound Name & Source Key Substituents Molecular Formula Notable Bioactivities Unique Features
Target Compound 3,4-Dimethoxyphenyl, C7-acetamide C₁₉H₁₇NO₆* Potential anticancer activity Dual methoxy groups enhance lipophilicity and target affinity.
2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide 4-Methoxyphenyl, C2-methyl, C7-acetamide C₁₉H₁₇NO₅ Anti-inflammatory, antioxidant Methyl at C2 stabilizes the chromenone core.
2-((3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetamide 2-Ethoxyphenoxy, C7-acetamide C₁₉H₁₇NO₆ Antioxidant, anti-inflammatory Ethoxy group increases metabolic stability.
Methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate 2,5-Dimethoxyphenyl, C4-methyl, C7-ester C₂₁H₂₀O₇ Enhanced solubility due to ester moiety Methoxy positional isomers modulate activity.
Propan-2-yl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate 3,4-Dimethoxyphenyl, C7-ester C₂₂H₂₂O₇ Structural analog lacking acetamide Ester group alters bioavailability.

*Estimated based on structural analogs .

Key Findings:

C7 Modifications: Replacing acetamide with esters (e.g., in ) reduces hydrogen-bonding capacity but improves membrane permeability.

Biological Activity Trends :

  • Antioxidant Activity : Compounds with electron-donating groups (e.g., methoxy, ethoxy) show stronger radical scavenging, as seen in .
  • Anti-inflammatory Effects : Methyl or ethyl substituents at C2/C4 (e.g., ) correlate with cyclooxygenase (COX) inhibition.

Structural Uniqueness :

  • The target compound’s dual methoxy groups and acetamide create a balance between lipophilicity and solubility, optimizing drug-likeness .

Biological Activity

The compound 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide (CAS No. 869079-74-3) is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article delves into its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C19H17NO6
  • Molecular Weight : 355.34 g/mol
  • Structure : The compound features a coumarin backbone with an acetamide group, which is significant for its biological activity.

Biological Activity Overview

Research indicates that coumarin derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The specific compound has been evaluated for its effects on cancer cell lines and other biological systems.

Anticancer Activity

  • Cell Line Studies :
    • The compound demonstrated significant cytotoxicity against breast cancer MCF-7 cells with an IC50 value of approximately 9.54 μM, indicating potent anticancer properties .
    • Other studies have shown that related coumarin derivatives possess even lower IC50 values, suggesting that structural modifications can enhance efficacy .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound may act as a dual binding site inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's . This dual binding capability enhances its potential as a therapeutic agent.

Anti-inflammatory and Antioxidant Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • It exhibits moderate inhibition of lipid peroxidation, which is crucial in preventing oxidative stress-related damage .
  • Coumarin derivatives are known to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), both of which play roles in inflammatory processes .

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 7-hydroxycoumarin and appropriate acylating agents.
  • Methodology : O-acylation reactions under mild conditions to form the desired acetamide derivative .

Case Studies

Several studies have highlighted the biological activity of related coumarin derivatives:

  • A study on a series of coumarin-based compounds reported significant cytotoxic effects against various cancer cell lines, supporting the potential therapeutic applications of this class .
  • Research focusing on the antioxidant activity of coumarin derivatives indicated promising results in reducing oxidative stress markers in cellular models .

Comparative Analysis

To better understand the efficacy of this compound compared to other compounds, a comparative table is provided below:

Compound NameIC50 (μM)Biological ActivityReferences
This compound9.54Anticancer (MCF-7)
Coumarin Derivative A0.47Anticancer (MCF-7)
Coumarin Derivative BN/AAnti-inflammatory

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
Reactant of Route 2
2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

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